1,2,3,4,5,8-Hexachloronaphthalene

Übersicht

Beschreibung

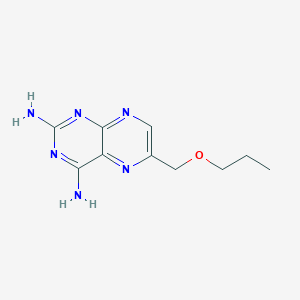

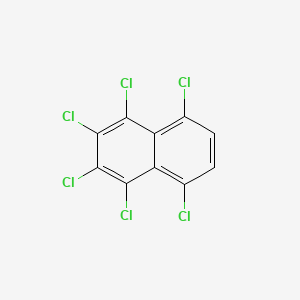

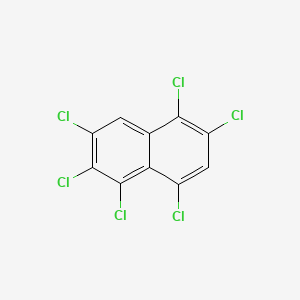

1,2,3,4,5,8-Hexachloronaphthalene is a type of polychlorinated naphthalene, which is a product obtained upon treatment of naphthalene with chlorine . The molecular formula of this compound is C10H2Cl6 .

Synthesis Analysis

The synthesis of hexachloronaphthalenes, including this compound, has been reported in the literature. For instance, 1,2,3,4,6,7-Hexachloronaphthalene and 1,2,3,5,6,7-hexachloronaphthalene have been synthesized via reductive dehalogenation of octachloronaphthalene by lithium aluminium hydride .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with six chlorine atoms attached at the 1,2,3,4,5,8 positions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.841 . It has a density of 1.714g/cm3 and a boiling point of 401.5ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Bioaccumulation and Environmental Impact

1,2,3,4,5,8-Hexachloronaphthalene has been studied for its bioaccumulation properties and environmental impact. Research has shown that certain isomers of hexachloronaphthalene are selectively retained in the liver of rats and also found in environmental samples like cod liver and guillemot eggs. This indicates a significant potential for bioaccumulation in wildlife and environmental persistence (Asplund et al., 1994).

Chemical Analysis and Isolation Techniques

The development of techniques for the isolation and analysis of hexachloronaphthalene isomers is an important area of research. A study demonstrated the successful separation of hexachloronaphthalene isomers using gas chromatography with specific stationary phases, aiding in the quantification of individual isomers in commercial products (Imagawa & Yamashita, 1997).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of hexachloronaphthalenes, including this compound, has been conducted. One study focused on the reduction of decachloro-1,4-dihydronaphthalene to produce hexachloronaphthalene and other related compounds, providing insight into the chemical pathways and synthesis methods of these substances (Haglund & Bergman, 1989).

Prenatal Toxicity and Maternal-Fetal Distribution

The prenatal toxicity and maternal-fetal distribution of hexachloronaphthalene isomers have been studied in rats. A specific study on 1,3,5,8-tetrachloronaphthalene, a related compound, investigated its distribution in maternal and fetal tissues and its effects on prenatal development (Kilanowicz et al., 2019).

Neurotoxicity and Mitochondrial Effects

The neurotoxic effects of hexachloronaphthalene have been a subject of research. A study demonstrated that hexachloronaphthalene induces mitochondrial-dependent neurotoxicity, highlighting the potential risk of exposure to this compound in terms of neuronal damage and loss (Lisek et al., 2020).

Transplacental Transfer and Maternal-Fetal Concentrations

The transplacental transfer and concentrations of hexachloronaphthalene in maternal and fetal tissues have been investigated. This research provides insights into the extent of fetal exposure to hexachloronaphthalene and its potential impact on development (Stragierowicz et al., 2018).

Wirkmechanismus

Safety and Hazards

Exposure to 1,2,3,4,5,8-Hexachloronaphthalene can pose health risks. It can be absorbed into the body by inhalation and through the skin . It is irritating to the eyes and skin . Long-term or repeated exposure may cause chloracne and may have effects on the liver, potentially resulting in liver impairment . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Eigenschaften

IUPAC Name |

1,2,3,4,5,8-hexachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-3-1-2-4(12)6-5(3)7(13)9(15)10(16)8(6)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCDNPCENWGYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145832 | |

| Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-93-3 | |

| Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)